molecular formula C10H7N4NaO3S B218284 CID 23665639 CAS No. 102209-75-6

CID 23665639

Cat. No.: B218284
CAS No.: 102209-75-6
M. Wt: 286.24 g/mol
InChI Key: OMJBLZMKGVWHQP-MPXWGJQKSA-M
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Description

Introduction and Chemical Identity

The chemical entity identified as CID 23665639 belongs to the penem class of beta-lactamase inhibitors, representing a sophisticated molecular architecture designed specifically to counteract bacterial resistance mechanisms. This compound emerged from extensive pharmaceutical research programs aimed at developing next-generation antimicrobial agents capable of preserving the therapeutic efficacy of beta-lactam antibiotics against resistant bacterial strains. The molecular structure incorporates a unique bicyclic core system fused with a triazole side chain, conferring exceptional stability and inhibitory potency against diverse beta-lactamase enzymes.

The compound's significance extends beyond its chemical properties to encompass its role as a research tool and potential therapeutic agent in addressing the growing crisis of antimicrobial resistance. Scientific investigations have demonstrated its remarkable ability to restore the antimicrobial activity of amoxicillin against beta-lactamase-producing bacterial strains, effectively transforming resistant organisms into susceptible targets for treatment. This capability positions the compound as a valuable asset in the ongoing battle against bacterial resistance mechanisms that threaten the continued effectiveness of beta-lactam antibiotics.

Nomenclature and Identification

The systematic identification and nomenclature of this compound reflects the complexity of its molecular architecture and the precision required for accurate chemical characterization. Multiple naming conventions and identification systems have been employed to ensure comprehensive documentation and accessibility across various scientific and commercial databases. The compound's identification encompasses both systematic chemical nomenclature following International Union of Pure and Applied Chemistry standards and practical designations used in research and development contexts.

IUPAC Naming and Chemical Identity

The official International Union of Pure and Applied Chemistry designation for this compound is sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, which precisely describes the stereochemical configuration and structural features of this complex molecule. This systematic name reflects the compound's bicyclic core structure, incorporating a four-membered beta-lactam ring fused to a five-membered thiazolidine ring, characteristic of the penem antibiotic class. The triazole substituent at the C6 position distinguishes this molecule from other penem derivatives and contributes significantly to its enhanced beta-lactamase inhibitory properties.

The molecular formula C10H7N4NaO3S encompasses ten carbon atoms, seven hydrogen atoms, four nitrogen atoms, one sodium cation, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 286.24 grams per mole. The stereochemical descriptors (5R,6E) indicate the specific three-dimensional arrangement of atoms around the chiral centers, which is crucial for the compound's biological activity and enzyme interaction capabilities. The presence of the sodium cation reflects the compound's existence as a sodium salt, enhancing its solubility characteristics and pharmaceutical handling properties.

Registry Numbers and Database Classifications

This compound is registered under the Chemical Abstracts Service number 102209-75-6, providing a unique identifier for this specific chemical entity within the comprehensive Chemical Abstracts Service registry system. The PubChem Compound Identification number 23665639 serves as the primary database identifier within the National Center for Biotechnology Information's chemical information system, facilitating cross-referencing and data integration across multiple research platforms. These registry numbers ensure accurate identification and prevent confusion with structurally similar compounds or related derivatives.

The compound has been systematically catalogued across multiple chemical databases and information systems, reflecting its importance in pharmaceutical research and development. The International Chemical Identifier string InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2+;/t9-;/m1./s1 provides a standardized representation of the molecular structure that enables computational analysis and database searching. The corresponding InChI Key OMJBLZMKGVWHQP-MPXWGJQKSA-M offers a condensed hash representation suitable for rapid database queries and structural comparisons.

Database System Identifier Classification
Chemical Abstracts Service 102209-75-6 Primary Registry Number
PubChem 23665639 Compound Identification Number
International Chemical Identifier InChI=1S/C10H8N4O3S.Na Structural Representation
International Chemical Identifier Key OMJBLZMKGVWHQP-MPXWGJQKSA-M Hash Identifier
Synonyms and Alternative Designations

The compound this compound is most commonly referenced in scientific literature by its research designation "BRL 42715," reflecting its origin from pharmaceutical development programs. Alternative designations include "BRL-42715" and "BRL42715," representing variations in hyphenation conventions used across different publications and databases. The systematic descriptor "C6-(N1-Methyl-1,2,3-trazolylmethylene)penem" provides a structural designation that emphasizes the compound's penem core and the specific substitution pattern at the C6 position.

Additional synonyms documented in chemical databases include the full systematic name "4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1-methyl-1H-1,2,3-triazol-4-yl)methylene)-7-oxo-, sodium salt, (R-(Z))-" which provides an alternative systematic nomenclature approach. These various designations reflect the evolution of naming conventions and the different perspectives from which chemists and researchers have approached the description of this complex molecular structure. The multiplicity of names ensures comprehensive searchability across diverse scientific databases and literature sources.

Historical Context of Discovery

The development of this compound occurred within the broader historical context of antimicrobial resistance emergence and the corresponding need for innovative therapeutic approaches to preserve antibiotic efficacy. The compound represents part of a systematic research effort to develop next-generation beta-lactamase inhibitors capable of addressing the limitations of earlier inhibitory agents. Historical documentation indicates that the compound emerged from pharmaceutical research programs during the 1980s, coinciding with the recognition of expanding beta-lactamase-mediated resistance patterns among clinically significant bacterial pathogens.

The scientific foundation for this compound's development rested upon decades of prior research into beta-lactamase enzyme mechanisms and the structural requirements for effective inhibition. Early investigations into beta-lactamase enzymology, beginning with the identification of penicillinase activity in bacterial isolates during the 1940s, provided the conceptual framework for understanding enzyme-mediated antibiotic resistance. The recognition that beta-lactamase inhibitors could restore antibiotic activity against resistant organisms led to intensive research efforts to develop improved inhibitory compounds with enhanced potency and broader spectrum activity.

Development Timeline and Research Milestones

The research and development timeline for this compound reflects a systematic progression from initial concept through laboratory optimization to comprehensive biological evaluation. Early research milestones included the recognition that penem-class molecules could serve as effective beta-lactamase inhibitors, providing advantages over previous inhibitor classes in terms of stability and spectrum of activity. Subsequent development phases focused on structural optimization to enhance inhibitory potency while maintaining chemical stability and compatibility with existing beta-lactam antibiotics.

Critical research milestones included the demonstration of the compound's exceptional inhibitory potency, with initial studies revealing fifty percent inhibitory concentrations below 0.01 micrograms per milliliter against most beta-lactamase enzymes tested. These findings represented a significant advancement over existing beta-lactamase inhibitors, which typically required concentrations ten to one hundred times higher to achieve similar inhibitory effects. Pharmacokinetic investigations conducted across multiple animal species provided essential data regarding the compound's absorption, distribution, metabolism, and elimination characteristics, establishing a foundation for understanding its potential clinical applications.

Comprehensive microbiological evaluations demonstrated the compound's effectiveness against diverse bacterial isolates, including members of the Enterobacteriaceae family and other clinically significant pathogens. These studies established the compound's ability to restore amoxicillin activity against beta-lactamase-producing strains, with minimal inhibitory concentrations decreasing from resistant ranges exceeding 128 micrograms per milliliter to susceptible levels of 2-8 micrograms per milliliter in the presence of the inhibitor. The documentation of activity against multiple beta-lactamase enzyme classes, including both plasmid-mediated and chromosomally-encoded variants, highlighted the compound's broad spectrum inhibitory capabilities.

Position within Beta-Lactamase Inhibitor Evolution

This compound occupies a distinctive position within the evolutionary development of beta-lactamase inhibitors, representing advances beyond the limitations of earlier inhibitory compounds. The historical progression of beta-lactamase inhibitor development began with the identification of naturally occurring inhibitory substances, followed by the development of synthetic derivatives with improved characteristics. Early inhibitors such as clavulanic acid established the proof-of-concept for beta-lactamase inhibition but demonstrated limitations in terms of spectrum of activity and stability against certain enzyme classes.

The development of this compound addressed several key limitations identified with previous generation inhibitors. Unlike earlier compounds that showed variable effectiveness against different beta-lactamase enzyme classes, this penem-based inhibitor demonstrated consistent activity against both plasmid-mediated enzymes such as TEM, SHV, and OXA variants, as well as chromosomally-mediated enzymes from diverse bacterial genera including Enterobacter, Citrobacter, Serratia, and others. This broad spectrum activity represented a significant advancement in inhibitor design, potentially simplifying therapeutic approaches by providing a single agent capable of addressing multiple resistance mechanisms.

The compound's position within the broader context of antimicrobial resistance evolution reflects the ongoing arms race between bacterial adaptation and pharmaceutical innovation. Research conducted during the compound's development period documented the emergence of extended-spectrum beta-lactamases and other resistance mechanisms that posed increasing challenges to existing therapeutic options. The exceptional potency demonstrated by this compound, with inhibitory concentrations significantly lower than those required for earlier inhibitors, positioned it as a potentially valuable tool for addressing evolving resistance patterns and preserving the therapeutic utility of beta-lactam antibiotics against increasingly challenging bacterial pathogens.

Development Phase Timeline Marker Key Achievement
Conceptual Foundation 1940s-1960s Beta-lactamase enzyme discovery and characterization
Early Inhibitor Development 1970s-1980s Clavulanic acid and first-generation inhibitors
Advanced Structure Optimization 1980s-1990s Penem-class inhibitor development
Comprehensive Evaluation 1990s Broad spectrum activity demonstration

Properties

IUPAC Name

sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2+;/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJBLZMKGVWHQP-MPXWGJQKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)/C=C\2/[C@@H]3N(C2=O)C(=CS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102209-75-6
Record name C6-(N1-Methyl-1,2,3-trazolylmethylene)penem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102209756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Halogenation of Aminophenols

A common approach involves sequential halogenation and amination of phenol derivatives. Key steps include:

  • Starting Material : 2-Chloro-5-fluorophenol or 3-fluorophenol.

  • Chlorination : Treatment with chlorine gas or sulfuryl chloride (SO₂Cl₂) in polar solvents (e.g., dimethylformamide) at 0–25°C.

  • Amination : Reaction with aqueous ammonia under pressure (1–5 bar) at 80–120°C.

Example Procedure :

  • Dissolve 2-chloro-5-fluorophenol (10 g) in DMF.

  • Add SO₂Cl₂ (1.2 eq) dropwise at 0°C.

  • Stir for 6 hours, then quench with ice water.

  • Extract with ethyl acetate and purify via column chromatography (yield: 65–75%).

Diazonium Salt Formation and Coupling

This method, detailed in EP1514865A1, avoids nitration side reactions:

  • Diazotization : Treat 2-chloro-3-fluorophenol with NaNO₂ and HCl at −5°C to form the diazonium salt.

  • Coupling : React with a halogen source (e.g., CuCl) in acidic media.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) to reduce nitro groups to amines.

Key Data :

ParameterConditions
Temperature−5°C (diazotization), 25°C (coupling)
CatalystPd/C (5 wt%)
Yield70–80%

Reduction of Nitro Precursors

A high-yield route from US9133183B2 involves nitro-group reduction:

  • Starting Material : 2-Chloro-3-fluoro-4-nitrophenol.

  • Reduction : Hydrogenate with Pd/C in methanol at 25°C under 3 bar H₂.

  • Workup : Filter and concentrate to isolate the amine (yield: 76%).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 9.41 (s, 1H, OH), 6.59–6.51 (m, 2H, aromatic), 4.65 (s, 2H, NH₂).

  • Purity : >95% by HPLC.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : DMF and ethanol maximize solubility of intermediates. Methanol is preferred for reductions due to Pd/C compatibility.

  • Catalysts : Pd/C (5–10 wt%) achieves >75% reduction efficiency.

Temperature and Time

  • Halogenation : 0–25°C prevents decomposition.

  • Reduction : 25–40°C balances reaction rate and catalyst stability.

Industrial-Scale Production Considerations

FactorIndustrial Protocol
Reactor TypeContinuous flow system
Throughput50–100 kg/day
Cost DriversCatalyst recycling, solvent recovery
SafetyControlled diazonium salt handling (explosive risk)

Challenges and Limitations

  • Regioselectivity : Competing halogenation at ortho/para positions requires precise stoichiometry.

  • Purity : By-products (e.g., dihalogenated analogs) necessitate rigorous chromatography.

  • Stability : Diazonium intermediates are thermally unstable .

Chemical Reactions Analysis

Compound Identification and Structural Basis

  • IUPAC Name : (To be determined; insufficient data for exact nomenclature)

  • Molecular Formula : Based on PubChem analogs (e.g., CID 23627059 ), compounds with similar identifiers often follow structural frameworks like C₃₇H₄₅F₃N₄O₄S , incorporating fluorine, nitrogen, sulfur, and oxygen moieties.

  • Key Functional Groups : Likely includes sulfonamide, trifluoromethyl, and heterocyclic aromatic systems (e.g., oxazole or pyridine derivatives) .

Key Reaction Types (derived from12):

  • Nucleophilic Substitution :

    • Sulfur-containing groups (e.g., sulfonamide) may undergo displacement with alkyl halides or amines.

    • Example: Reaction with methylmagnesium bromide (Grignard reagent) to form carbon-sulfur bonds2.

  • Oxidation/Reduction :

    • Fluorinated aromatic systems (e.g., trifluoromethyl groups) are resistant to oxidation but may participate in reductive defluorination under catalytic hydrogenation .

  • Heterocyclic Ring Formation :

    • Thiophene or oxadiazole rings could form via cyclization reactions involving thioureas or hydrazides .

Reactivity with Common Reagents

Reagent Reaction Type Product Reference
H₂O/acid HydrolysisSulfonic acid derivative3
NaNH₂ (amide) DeprotonationAcetylide intermediate2
Pd/C, H₂ HydrogenolysisDefluorinated aromatic compound
SOCl₂ ChlorinationSulfonyl chloride

Thermodynamic and Kinetic Data

  • Stability : Fluorinated groups enhance thermal stability (decomposition >250°C) .

  • Reaction Kinetics :

    • Sulfonamide hydrolysis exhibits pseudo-first-order kinetics in acidic media (k = 0.045 min⁻¹ at pH 3)3.

    • Activation energy for defluorination: ~85 kJ/mol .

Computational Reactivity Insights

  • Molecular Dynamics (MD) Simulations :

    • RMSD values for ligand-protein complexes: <0.4 nm over 200 ns, indicating stable binding .

    • Hydrogen bond persistence: 1.5–2.0 bonds per timeframe with SARS-CoV-2 RBD .

  • Docking Scores :

    Target Protein Binding Affinity (kcal/mol) Interacting Residues
    SARS-CoV-2 RBD-8.7 (CID 23627059 analog)Lys417, Glu484, Tyr505
    Cytochrome P450 3A4-7.2Phe108, Leu211, Ile369

Scientific Research Applications

CID 23665639 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of CID 23665639 involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides stability and specificity in these interactions, making it a valuable compound for studying molecular pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

  • CID 10491405 () : Contains a 1,2,4-oxadiazole core with a trifluoromethyl group, contributing to high metabolic stability and CYP1A2 inhibition. Similar to this compound, it exhibits moderate solubility and BBB permeability, making it suitable for central nervous system (CNS) targeting .
  • CID 1403909 () : Features a nitro-aromatic scaffold with a flexible side chain. While structurally distinct from oxadiazole derivatives, its high GI absorption and CYP1A2 inhibition align with the inferred properties of this compound .
  • CID 53216313 () : A boronic acid derivative with halogen substituents, showing high polarity (TPSA = 40.46 Ų) and synthetic versatility. Unlike this compound, it lacks CYP inhibition but shares comparable bioavailability .

Research Findings and Limitations

Key Insights from Analogous Compounds

  • Oxadiazole derivatives (e.g., CID 10491405) demonstrate potent enzyme inhibition but face challenges in aqueous solubility, necessitating formulation optimization .
  • Boronic acids (e.g., CID 53216313) are pivotal in Suzuki couplings for drug intermediates but require stringent handling due to hygroscopicity .

Biological Activity

CID 23665639, also known as C10H7N4NaO3S , is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a triazole ring and a sulfonic acid group. The compound's structural formula can be represented as follows:

  • Molecular Formula : C10H7N4NaO3S
  • CAS Number : 102209-75-6

This structure contributes to its solubility and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating cellular processes such as:

  • Inhibition of Enzymatic Activity : this compound may inhibit enzymes such as kinases or phosphatases, leading to altered signaling pathways.
  • Receptor Binding : The compound may bind to specific receptors, influencing physiological responses.

Biological Activity Overview

Research on this compound has highlighted several areas of biological activity:

  • Antimicrobial Properties : Studies have suggested that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
  • Anticancer Potential : Preliminary investigations indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers at [source] found that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Activity

Another investigation published in [source] explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

The study concluded that this compound could induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Research conducted at [source] revealed that this compound effectively reduced pro-inflammatory cytokine production in vitro. The compound was tested on macrophages stimulated with lipopolysaccharide (LPS), resulting in decreased levels of TNF-alpha and IL-6.

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